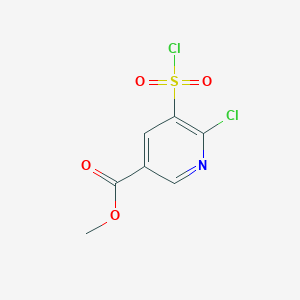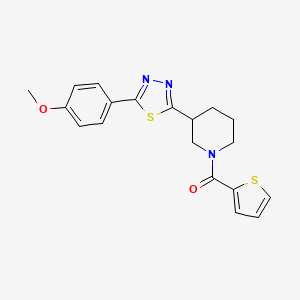
6-Chloro-3-(chloromethyl)-4-methylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-methyluracil is a recognized class of bioactive molecules and versatile ligands for coordination compounds with various biofunctional properties . It has been used as an unexplored building block for the self-assembly generation of a new bioactive copper (II) complex .
Synthesis Analysis
A preparation method of 6-chloro-3-methyl uracil adopts dimethyl malonate, cyclizes with N-methylurea under the alkaline condition of sodium methoxide, and obtains an intermediate .Molecular Structure Analysis
The compound shows a distorted octahedral {CuN 2 O 4 } coordination environment with two trans cmu − ligands adopting a bidentate N,O-coordination mode .Chemical Reactions Analysis
In a study, 6-chloro-3-methyluracil was used for the self-assembly generation of a new bioactive copper(II) complex . Its reactivity in the vicarious nucleophilic substitution (VNS), a specific type of nucleophilic substitution, has been described .Physical And Chemical Properties Analysis
The title compound co-crystallizes with acetic acid in the structure of the same symmetry and very similar layered arrangement as the crystals of its acetoxymethyl analog, despite the considerably different substituents and intermolecular contacts .Scientific Research Applications
Chemical Synthesis and Reactivity
Research has shown that derivatives of pyridazine, including compounds similar to 6-Chloro-3-(chloromethyl)-4-methylpyridazine, are involved in numerous chemical reactions. These compounds serve as intermediates in the synthesis of a wide range of heterocyclic compounds. For instance, the chlorination of methyl derivatives of pyridine and pyrazine by N-chlorosuccinimide leads to chloromethylpyridines, highlighting the reactivity of similar structures in successive chlorination reactions (Rubina et al., 1989). Additionally, nucleophilic substitution reactions of similar compounds have been extensively studied for their molecular aggregation, structure, and lipophilicity, which are crucial for developing pharmaceuticals and materials with specific properties (Katrusiak & Katrusiak, 2010).
Pharmaceutical and Antimicrobial Applications
Compounds with a pyridazine core are actively explored for their potential in medical applications, including antimicrobial and antimalarial activities. For example, the synthesis of novel triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives has been investigated for their antimicrobial and antioxidant activities. This research suggests the potential for derivatives of this compound to serve as key intermediates in the development of new therapeutic agents (Flefel et al., 2018). Furthermore, specific derivatives have shown antimalarial activity, highlighting the compound's relevance in synthesizing agents against malaria (Werbel et al., 1987).
Material Science and Photophysical Properties
In material science, the structural and electronic properties of pyridazine derivatives are of interest. Detailed studies on compounds such as 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine have been conducted, providing insights into their synthesis, structure analysis, and potential applications in designing materials with specific photophysical properties (Sallam et al., 2021).
Future Directions
properties
IUPAC Name |
6-chloro-3-(chloromethyl)-4-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-4-2-6(8)10-9-5(4)3-7/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQGHMNBZNYCBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1257535-35-5 |
Source


|
| Record name | 6-chloro-3-(chloromethyl)-4-methylpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


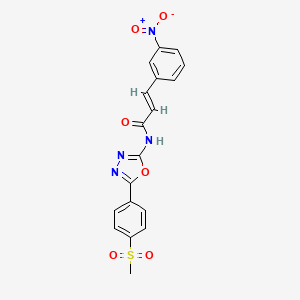
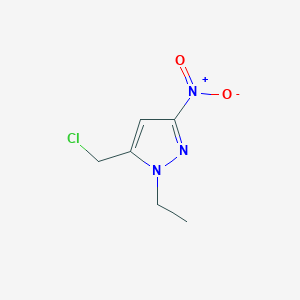

![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2960900.png)
![4-chloro-2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2960902.png)
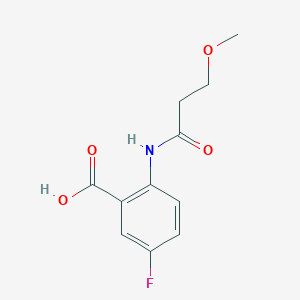

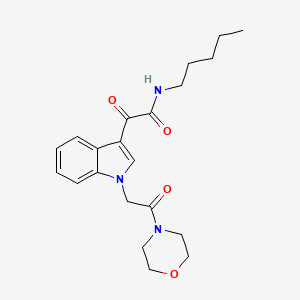
![2,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2960908.png)
![2-Butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2960909.png)
![N-(3-bromophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2960911.png)
